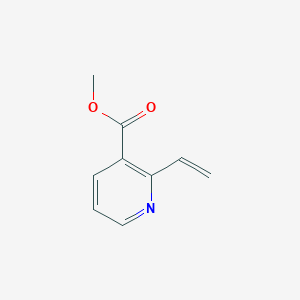
2-(6-シアノ-2H-1,3-ベンゾジオキソール-5-イル)酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate is an organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol It is characterized by the presence of a benzodioxole ring, a cyano group, and an ester functional group
科学的研究の応用
Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anticancer and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
Target of Action
Similar compounds such as eutylone have been shown to bind to the dopamine, serotonin, and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
Based on the structure of similar compounds, it is predicted that methyl 2-(6-cyano-2h-1,3-benzodioxol-5-yl)acetate may inhibit the reuptake of monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition could increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neuronal signaling.
Biochemical Pathways
For instance, increased dopamine levels can enhance reward-related pathways, while elevated serotonin levels can modulate mood and anxiety-related pathways .
Pharmacokinetics
Similar compounds like eutylone have been shown to have effects on the central nervous system, suggesting that they can cross the blood-brain barrier .
Result of Action
The inhibition of monoamine neurotransmitter reuptake can lead to increased neuronal signaling, which can result in various psychological and somatic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate typically involves the esterification of 6-cyano-2H-1,3-benzodioxole-5-acetic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) are used under controlled conditions.
Major Products Formed
Hydrolysis: 6-cyano-2H-1,3-benzodioxole-5-acetic acid and methanol.
Reduction: Methyl 2-(6-amino-2H-1,3-benzodioxol-5-yl)acetate.
Substitution: Various substituted derivatives of the benzodioxole ring.
類似化合物との比較
Similar Compounds
Methyl 2-(2H-1,3-benzodioxol-5-yl)acetate: Similar structure but lacks the cyano group.
Methyl 2-(6-amino-2H-1,3-benzodioxol-5-yl)acetate: Similar structure but has an amino group instead of a cyano group.
Uniqueness
Methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
methyl 2-(6-cyano-1,3-benzodioxol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-14-11(13)4-7-2-9-10(16-6-15-9)3-8(7)5-12/h2-3H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITMGLDLDOPWQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1C#N)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443752 |
Source


|
| Record name | Methyl (6-cyano-2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184042-03-3 |
Source


|
| Record name | Methyl (6-cyano-2H-1,3-benzodioxol-5-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

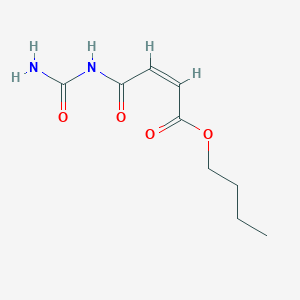

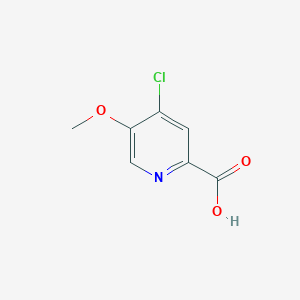


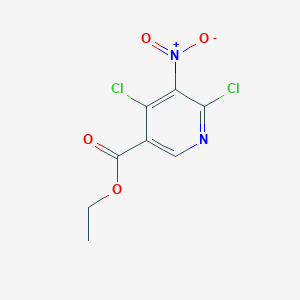

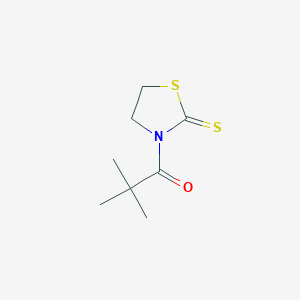
![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)
![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)

